molecular formula C35H27NO12P2 B1611792 3-Phenyl-7-coumarinyl phosphate hemipyridine salt CAS No. 97970-92-8

3-Phenyl-7-coumarinyl phosphate hemipyridine salt

Cat. No.: B1611792
CAS No.: 97970-92-8
M. Wt: 715.5 g/mol
InChI Key: PRJCZHGQHXDISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-7-coumarinyl phosphate hemipyridine salt: is a chemical compound with the molecular formula C35H27NO12P2 and a molecular weight of 715.5 g/mol This compound is known for its unique structure, which includes a chromen-7-yl phosphate group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt typically involves the reaction of 3-phenylchromen-2-one with phosphoric acid and pyridine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-7-coumarinyl phosphate hemipyridine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Phenyl-7-coumarinyl phosphate hemipyridine salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to modulate specific molecular targets, which could lead to the development of new drugs.

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-Oxo-3-phenylchromen-7-yl) dihydrogen phosphate: This compound is similar in structure but lacks the pyridine moiety.

    (2-Oxo-3-phenylchromen-7-yl) phosphate: Another similar compound, differing in the number of phosphate groups.

Uniqueness: The presence of both the chromen-7-yl phosphate group and the pyridine moiety in 3-Phenyl-7-coumarinyl phosphate hemipyridine salt makes it unique

Properties

CAS No.

97970-92-8

Molecular Formula

C35H27NO12P2

Molecular Weight

715.5 g/mol

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine

InChI

InChI=1S/2C15H11O6P.C5H5N/c2*16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h2*1-9H,(H2,17,18,19);1-5H

InChI Key

PRJCZHGQHXDISL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.